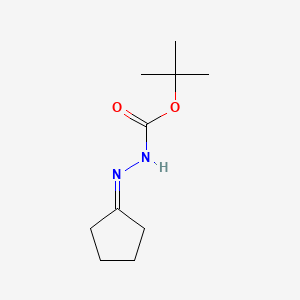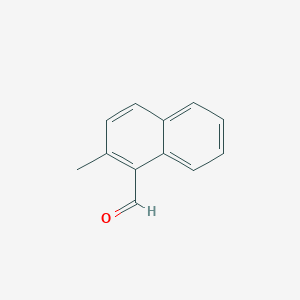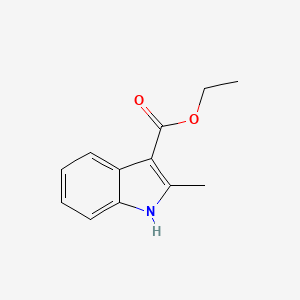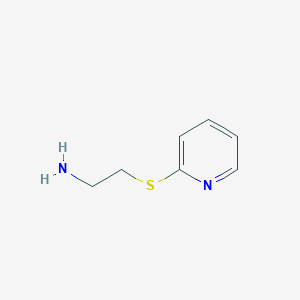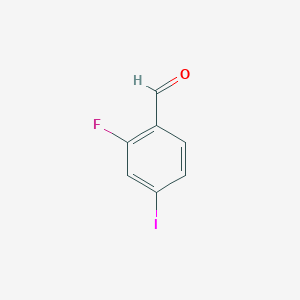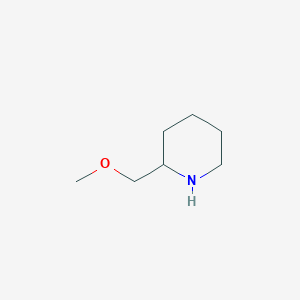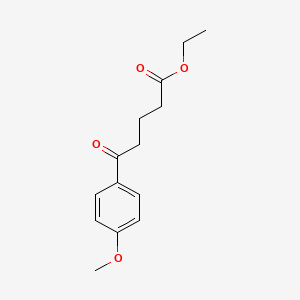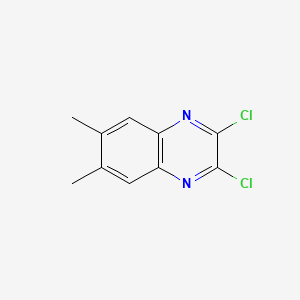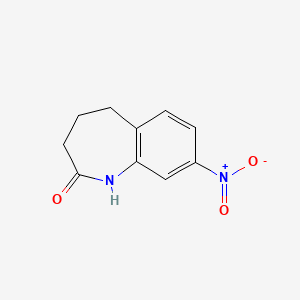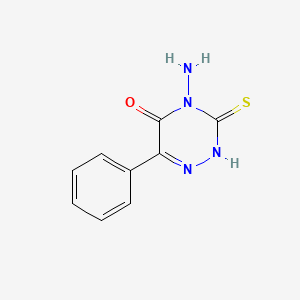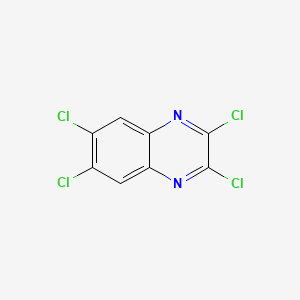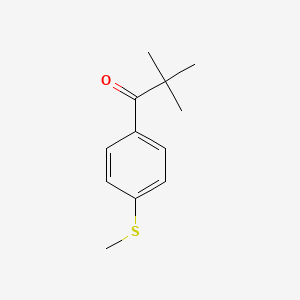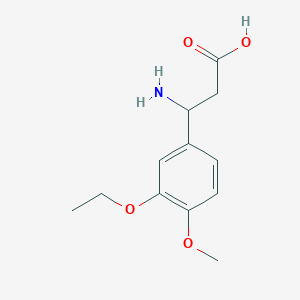![molecular formula C14H25N3O2 B1308432 5-[(Dibutylamino)methyl]-2-furohydrazide CAS No. 899710-26-0](/img/structure/B1308432.png)
5-[(Dibutylamino)methyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(Dibutylamino)methyl]-2-furohydrazide” is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(Dibutylamino)methyl]-2-furohydrazide” is defined by its molecular formula, C14H25N3O2 . This indicates that the compound contains 14 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(Dibutylamino)methyl]-2-furohydrazide” are largely defined by its molecular structure. It has a molecular weight of 267.37 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with structures similar to “5-[(Dibutylamino)methyl]-2-furohydrazide” have been explored for their antimicrobial properties. For example, amino derivatives of dibromoquinolines showed significant activity against a variety of gram-positive and gram-negative bacteria, as well as yeast, indicating their potential as broad-spectrum antimicrobials (Okide, Adikwu, & Esimone, 2000). This suggests that modifying the structure of furohydrazides to include certain amino groups could enhance their antimicrobial efficacy.
Antimycobacterial Evaluation
Research into the antimycobacterial activity of furohydrazide derivatives revealed that certain compounds exhibit promising in vitro activity against Mycobacterium tuberculosis. One study found that a nitro-furoic acid hydrazone derivative demonstrated significant activity against both log- and starved-phase cultures of Mycobacterium tuberculosis, including enzyme inhibition, indicating potential for tuberculosis treatment (Sriram, Yogeeswari, Vyas, Senthilkumar, Bhat, & Srividya, 2010).
Development of Fluorescent Materials
Compounds structurally related to “5-[(Dibutylamino)methyl]-2-furohydrazide” have also found application in the synthesis of fluorescent materials. A study on the synthesis of highly water-soluble perylene bisimide from a related furan derivative highlighted its high fluorescence and good solubility in water and polar solvents (Boobalan, Imran, & Nagarajan, 2012), demonstrating the potential for creating novel fluorescent probes for biological and chemical sensing.
Propiedades
IUPAC Name |
5-[(dibutylamino)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-3-5-9-17(10-6-4-2)11-12-7-8-13(19-12)14(18)16-15/h7-8H,3-6,9-11,15H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBEZZMSJZKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(O1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195395 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dibutylamino)methyl]-2-furohydrazide | |
CAS RN |
899710-26-0 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

